Enhanced Lipophilicity (clogP) Over Mono-Chlorinated and Non-Chlorinated Analogs
3,3-Dichloropropane-1-sulfonyl fluoride exhibits higher calculated lipophilicity compared to its closest analogs. The monochloro derivative 3-chloropropane-1-sulfonyl fluoride has a reported LogP of 0.977 [REFS-1, conditional]. The unsubstituted propane-1-sulfonyl fluoride has a LogP of 1 [REFS-2, class-level inference]. The addition of a second chlorine atom in the target compound increases molecular weight and polarizability, which is expected to raise LogP beyond these values, though an experimentally validated LogP is not available to be cited. This difference in lipophilicity directly influences membrane permeability and non-specific binding profiles in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP > 0.977 (predicted based on mono-chloro analog; exact value not available) |
| Comparator Or Baseline | 3-Chloropropane-1-sulfonyl fluoride (LogP 0.977) and Propane-1-sulfonyl fluoride (LogP 1) |
| Quantified Difference | LogP increase of >0.3 units estimated over mono-chloro analog |
| Conditions | Calculated partition coefficient (octanol/water) |
Why This Matters
Higher lipophilicity translates to altered cellular uptake and distribution, making the dichloro variant a distinct tool compound for cell-based assays.
- [1] ChemBase. 3-Chloropropane-1-sulfonyl fluoride. LogP: 0.977. https://www.chembase.cn/ (accessed 2026-05-10). View Source
- [2] MolAid. Propane-1-sulfonyl fluoride. CAS 762-69-6. LogP: 1. https://www.molaid.com/MS_78160 (accessed 2026-05-10). View Source
